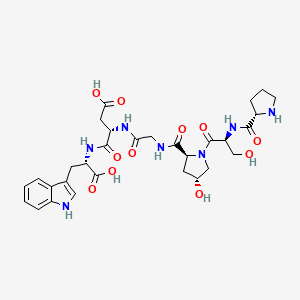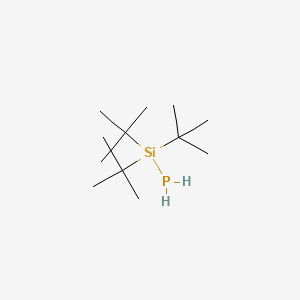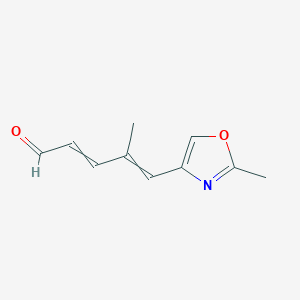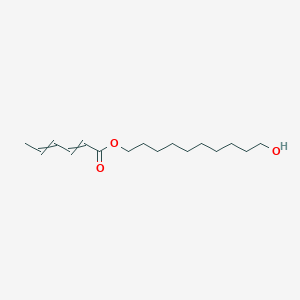
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is an organic compound with a unique structure that includes a fluoro group, a phenyl group, and a phenylthio group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 2-fluoroacetophenone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines, halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction of the carbonyl group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- involves interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the phenylthio group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Contains three fluoro groups instead of one.
Ethanone, 2-bromo-1-phenyl-: Contains a bromo group instead of a fluoro group.
2,2-Dichloro-2-fluoro-1-phenylethanone: Contains two chloro groups and one fluoro group.
Uniqueness
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is unique due to the presence of both a fluoro group and a phenylthio group, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Propiedades
Número CAS |
134988-41-3 |
|---|---|
Fórmula molecular |
C14H11FOS |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-fluoro-1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H11FOS/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
Clave InChI |
RCUFAUZWAROMQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(F)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)

![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)





